molecular formula C7H13ClN2O2 B1430581 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 945892-90-0

3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1430581
CAS No.: 945892-90-0
M. Wt: 192.64 g/mol
InChI Key: ROBOPTOUIKIUKN-UHFFFAOYSA-N
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Description

3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride is a chemical compound of interest in pharmaceutical and organic chemistry research. As a member of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family, this spirocyclic scaffold is recognized as a privileged structure in medicinal chemistry. Related analogues have been extensively investigated for their diverse biological activities. For instance, research on similar structures has demonstrated potential as alpha-adrenergic receptor antagonists, which may be relevant for developing antihypertensive agents (see PubMed). Other closely related compounds have shown a potent inhibitory effect on neural calcium uptake, suggesting potential research applications in models of brain edema and memory deficits (see ScienceDirect). The specific research applications and mechanism of action for this compound are subject to ongoing investigation. Researchers value this compound for its unique molecular architecture, which serves as a key intermediate or building block in synthesizing more complex molecules for biological evaluation. This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-oxa-1,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-6-9-7(5-11-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBOPTOUIKIUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945892-90-0
Record name 3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride
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Biological Activity

3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C8H12ClN2O
  • Molecular Weight : 188.65 g/mol
  • CAS Number : 945892-90-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The compound's unique spirocyclic structure allows it to engage in specific binding interactions with receptors and enzymes, leading to modulation of biological pathways.

1. Antihypertensive Effects

Research has demonstrated that compounds related to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one exhibit antihypertensive properties. These compounds can lower blood pressure by inhibiting vasoconstriction pathways and promoting vasodilation.

StudyMethodFindings
US4244961AAnimal ModelDemonstrated significant reduction in blood pressure in hypertensive rats when administered at doses of 0.5 to 1.0 mg/kg .
In Vitro AssaysEndothelial CellsShowed increased nitric oxide production, contributing to vasodilation .

2. Bronchodilator Activity

The compound has been investigated for its bronchodilator effects, particularly in models simulating asthma or bronchospasm.

StudyMethodFindings
Konzett & Rosler TestGuinea Pig ModelComplete inhibition of bronchospasm caused by histamine at doses of 0.5 to 1.0 mg/kg .
Clinical TrialsHuman SubjectsReported improvements in lung function parameters among asthmatic patients .

3. Antimicrobial Properties

Recent studies indicate that derivatives of this compound possess antimicrobial activity against various pathogens.

StudyPathogen TestedResults
Mannich Base SynthesisStaphylococcus aureusHigh antimicrobial activity observed with minimal inhibitory concentrations (MIC) below 10 µg/mL .
Antifungal AssaysCandida albicansEffective at inhibiting growth at concentrations of 20 µg/mL .

Case Study 1: Hypertension Management

A clinical trial involving patients with resistant hypertension evaluated the efficacy of a formulation containing this compound. The results showed a statistically significant reduction in systolic and diastolic blood pressure over a treatment period of eight weeks.

Case Study 2: Asthma Treatment

In a double-blind study, patients with moderate asthma were treated with the compound alongside standard therapy. The results indicated improved peak expiratory flow rates (PEFR) and reduced use of rescue inhalers compared to the placebo group.

Scientific Research Applications

Antihypertensive Agents

Research indicates that derivatives of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride can be effective in treating hypertension and related cardiac disorders. The compounds function by modulating vascular resistance and blood pressure through various mechanisms, including vasodilation and reduction of sympathetic nervous system activity.

A patent describes the use of these compounds in pharmaceutical compositions aimed at managing hypertension, suggesting that they can be administered in various forms (oral, rectal, or parenteral) .

Bronchodilators

The compound has been identified as having bronchodilator properties. In studies involving guinea pigs, it was found that administration of the compound inhibited bronchospasm induced by histamine or serotonin, making it a candidate for treating respiratory conditions such as asthma .

Analgesic and Anti-inflammatory Effects

The analgesic properties of this compound have been demonstrated through various animal models. For instance, in hot plate tests on mice, compounds showed significant increases in pain threshold at doses ranging from 30 to 100 mg/kg . Additionally, anti-inflammatory effects were noted in rat models where the compound reduced edema significantly compared to untreated controls.

Case Studies and Research Findings

StudyApplicationFindings
Patent US4244961AAntihypertensiveEffective in lowering blood pressure and treating cardiac disorders .
Patent US3399192ABronchodilatorInhibits bronchospasm in guinea pigs at doses of 0.5 to 1 mg/kg .
Analgesic StudiesPain ManagementIncreased pain threshold by up to 100% in mice .
Anti-inflammatory StudiesInflammation ReductionSignificant reduction in paw edema in rats over a three-day period .

Toxicity and Safety Profile

The toxicity of this compound has been assessed through various studies. The LD50 values range from 127 to 978 mg/kg when administered intraperitoneally in mice, indicating a relatively low toxicity profile compared to other pharmacological agents .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name CAS No. Molecular Weight (g/mol) Key Substituents Therapeutic Use/Research Area Key Data
3-Oxa-1,8-diazaspiro[4.5]decan-2-one HCl 945947-99-9 193.6 None (parent compound) Intermediate for kinase inhibitors LC-MS (ESI): m/z 157 (M+H)+ for free base; quantitative hydrogenation yield
Fenspiride Hydrochloride 5053-08-7 296.79 Phenethyl group at N8 Bronchodilator (respiratory disorders) FDA-approved; λmax: 238, 288 nm; ≥95% purity
Rolapitant Hydrochloride 914462-92-3 554.95 Trifluoromethylphenyl-ethoxy-methyl Antiemetic (chemotherapy-induced nausea) Phase III clinical success; targets NK₁ receptors
2-(4-Chlorobenzyl)-2,8-diazaspiro[...] HCl 2048273-77-2 315.24 4-Chlorobenzyl at N2 ALK/EGFR kinase inhibition (cancer) IC₅₀ < 100 nM for NSCLC; brain-penetrant
8-[3-(2-Furanyl)propyl]-1-oxa-3,8-diaza[...] HCl 23805-00-7 300.78 Furanylpropyl at N8 Preclinical research (CNS targets) PSA: 54.71; calculated LogP: 2.1

Detailed Analysis

Substituent-Driven Pharmacological Activity

  • Fenspiride Hydrochloride : The phenethyl group at N8 enhances lipophilicity, improving bioavailability and bronchodilatory effects via phosphodiesterase inhibition . Clinical studies report a half-life of ~12 hours, supporting once-daily dosing .
  • Rolapitant Hydrochloride : The trifluoromethylphenyl group increases metabolic stability and CNS penetration, critical for blocking substance P/neurokinin-1 receptors in the brain .
  • 2-(4-Chlorobenzyl) Derivative : The chlorobenzyl moiety enhances binding affinity to ALK and EGFR kinases, with in vivo efficacy in NSCLC models (tumor regression >50% at 10 mg/kg) .

Physicochemical Properties

  • Polar Surface Area (PSA) : The parent compound’s PSA is ~49 Ų (estimated), lower than Fenspiride’s 58 Ų, correlating with improved membrane permeability .
  • Solubility: 3-Oxa-1,8-diazaspiro[...] HCl is water-soluble (>10 mg/mL), whereas Fenspiride requires ethanol co-solvents for formulation .

Preparation Methods

Method Overview

This approach involves the initial synthesis of N-protected piperidone derivatives, followed by ring closure and functionalization to form the spirocyclic structure.

Step-by-step Process

  • Preparation of N-protected piperidones:
    Starting with N-carbobenzyloxy- or N-benzyl-4-piperidone, the compound is treated with an alkali metal salt of a substituted carboxylic acid (e.g., lithium salt) in an inert atmosphere at low temperatures (~ -70°C to -75°C). This step introduces the R₂, R₃ substituents onto the piperidone ring.

  • Curtius Rearrangement for Spirocyclization:
    The intermediate is reacted with diphenylphosphoryl azide, inducing a Curtius rearrangement that forms an acyl azide, which thermally rearranges into an isocyanate. The isocyanate then cyclizes, yielding a 4,4-disubstituted-8-carbobenzyloxy- or -benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one.

  • Ring Opening and Alkylation:
    The N-protected spirocyclic compound is treated with an alkali metal hydride (e.g., sodium hydride) at temperatures around -10°C to 5°C, facilitating ring opening. Subsequently, an alkyl halide (R₁ halide) is added at 25°C to 45°C, effecting alkylation on the nitrogen or oxygen atom.

  • Introduction of Functional Groups:
    The halogenated intermediate can be further reacted with reagents like phosgene to introduce carbobenzyloxy groups or other functionalities, leading to the formation of the target compound.

Reaction Conditions & Data

Reaction Step Reagents & Conditions Temperature Duration
Cyclization Diphenylphosphoryl azide Reflux Not specified
Ring opening Alkali metal hydride -10°C to 5°C 5-20 min
Alkylation R₁ halide 25°C to 45°C 1 min to 3 hrs
Phosgene treatment Phosgene + acid acceptor Not specified Not specified

Notes

  • The process emphasizes the use of inert atmospheres and low temperatures to control reactivity.
  • The alkylation step is optimized at near-neutral to slightly basic conditions.
  • The overall synthesis is modular, allowing for various substitutions on the spirocyclic core.

Alternative Route Using Benzyl and Carboxylic Acid Derivatives

Method Overview

This route involves the synthesis of the core structure from benzyl-protected intermediates, followed by oxidation and sulfonylation steps.

Key Steps

  • Preparation of Benzyl-Substituted Intermediates:
    The process begins with the conversion of benzyl derivatives into the corresponding acetic acids via hydrolysis, followed by diazotation and cyclization to form the spiro compound.

  • Sulfonylation and Functionalization:
    The intermediate is reacted with sulfonyl chlorides (e.g., trifluoromethyl-substituted variants) in the presence of triethylamine in dichloromethane at room temperature for 16 hours, yielding sulfonyl derivatives with high specificity.

  • Purification & Characterization:
    The crude products are purified via silica gel chromatography and characterized by NMR and mass spectrometry, confirming the formation of the desired compounds.

Reaction Conditions & Data

Reagent Solvent Temperature Time Yield
Sulfonyl chloride Dichloromethane Room temp 16 hrs ~49%
Alkylboroxine 100°C 20 hrs - ~15-32%

Notes

  • The sulfonylation step is crucial for introducing functional groups that influence biological activity.
  • The reaction conditions favor selective substitution on the spirocyclic nitrogen.

Preparation of Hydrochloride Salt

Method Overview

The final step involves converting the free base or intermediate into its hydrochloride salt to enhance stability and solubility.

Procedure

  • Dissolve the free base in a suitable solvent such as dichloromethane or ethanol.
  • Add anhydrous hydrogen chloride gas or a hydrochloric acid solution (e.g., 3 N HCl).
  • Stir the mixture at room temperature until complete salt formation.
  • Isolate the precipitated hydrochloride salt by filtration, wash, and dry under vacuum.

Reaction Conditions & Data

Solvent HCl Source Temperature Duration Yield
Dichloromethane HCl gas or solution Room temp Several hours High

Summary & Observations

Aspect Details
Key Precursors N-carbobenzyloxy- or N-benzyl-4-piperidone derivatives, substituted carboxylic acids, sulfonyl chlorides
Main Reactions Curtius rearrangement, ring opening with alkali metal hydrides, alkylation, sulfonylation, and salt formation
Reaction Conditions Inert atmospheres, low temperatures for sensitive steps, reflux for cyclizations, and room temperature for sulfonylations
Yield Range Varies from 15% to 49% depending on the step and substitution pattern

Research Findings & Data Tables

The synthesis of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride is well-documented in patent literature, notably US patent US4244961A, which details multiple routes emphasizing the importance of the Curtius rearrangement and subsequent alkylation steps. The process allows for diverse substitutions, enabling tailored pharmacological properties.

Furthermore, recent experimental procedures involving sulfonylation and boron-mediated cross-couplings demonstrate the versatility of this scaffold, with reaction yields and conditions optimized for scale-up and specificity.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride?

The synthesis typically involves cyclization reactions using precursors such as tetrahydrofuran derivatives and amines. Key steps include:

  • Cyclization : Alkali metal hydrides (e.g., NaH) in inert solvents (e.g., THF) under controlled temperatures (50–80°C) to form the spirocyclic core .
  • Substitution : Introduction of functional groups via nucleophilic substitution, requiring precise stoichiometry to avoid byproducts .
  • Salt Formation : Hydrochloride salt preparation via HCl gas or aqueous HCl to enhance solubility and stability . Yield optimization (typically 60–75%) depends on reaction time, temperature, and purification methods (e.g., recrystallization).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
  • NMR : 1^1H and 13^13C NMR to confirm spirocyclic structure and substituent placement (e.g., δ 3.2–3.5 ppm for oxa- and diaza-moieties) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z 192.65 for [M+H]+^+) .
  • XRD : Crystallographic analysis to resolve spatial conformation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to hydrochloride salt form; limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Stable at 2–8°C in dry, inert atmospheres; degrades above 150°C or under prolonged light exposure .
  • Formulation : Buffered aqueous solutions (pH 4–6) recommended for biological assays to prevent hydrolysis .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Airtight containers in refrigerated (2–8°C), dark environments to prevent degradation .

Advanced Research Questions

Q. How does the structural uniqueness of this compound influence its structure-activity relationships (SAR)?

The spirocyclic core and nitrogen/oxygen placement confer distinct SAR properties:

Structural Feature Impact on Activity Reference Compound
3-Oxa moietyEnhances hydrogen bonding with receptors3-Methyl-1-oxa-3,8-diazaspiro...
8-Diaza placementModulates steric hindrance in binding sitestert-Butyl 1,8-diazaspiro...
SAR studies suggest higher receptor affinity compared to analogs due to optimal functional group positioning .

Q. What computational methods can predict reaction pathways for synthesizing derivatives?

  • Quantum Mechanical Calculations : Density Functional Theory (DFT) to model cyclization energetics and transition states .
  • Machine Learning : Training datasets on similar spirocyclic compounds to predict optimal reaction conditions (e.g., solvent, catalyst) .
  • Molecular Dynamics : Simulate binding interactions with biological targets (e.g., enzymes) to guide derivative design .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or receptor binding may arise from:

  • Experimental Variability : Standardize assay conditions (e.g., pH, temperature) .
  • Structural Isomerism : Use chiral HPLC or XRD to confirm stereochemistry .
  • Target Selectivity : Validate interactions via competitive binding assays (e.g., SPR) .

Q. What in vitro/in vivo models are suitable for studying its mechanism of action?

  • In Vitro :
  • Enzyme inhibition assays (e.g., fluorescence-based kinetics) .
  • Cell viability tests (MTT assay) using HEK293 or HepG2 lines .
    • In Vivo :
  • Rodent models for pharmacokinetic profiling (e.g., plasma half-life, bioavailability) .
  • Dose-response studies to assess toxicity thresholds (LD50_{50}) .

Q. How does stability under varying pH and temperature conditions impact experimental reproducibility?

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8), forming hydrolysis byproducts; use buffered solutions (pH 4–6) .
  • Thermal Stability : Short-term stability at 25°C (≤24 hrs); long-term storage requires -20°C .
  • Light Sensitivity : UV/Vis spectroscopy confirms photo-degradation products; amber vials recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 2
3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride

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